![molecular formula C19H23N5O3S B2992400 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008248-07-4](/img/structure/B2992400.png)
5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,5-dimethylpiperidine ring, followed by the introduction of the nitrophenyl group and the thiazolotriazolol group. The exact synthetic route would depend on many factors, including the desired yield, the available starting materials, and the required purity .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by the conformation of the piperidine ring and the orientation of the other groups around this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing and can participate in a variety of chemical reactions. The piperidine ring could also be involved in reactions, particularly if it is protonated to form a piperidinium ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability could be influenced by the presence of the nitro group and the other functional groups .科学的研究の応用
Antimicrobial Activities
Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds, including triazole derivatives, have shown promising results against a range of microorganisms, suggesting their potential as lead compounds in the development of new antimicrobial agents (Bektaş et al., 2007). The structural variety within this chemical class allows for the exploration of different substituents, aiming to enhance efficacy and selectivity against specific pathogens.
Antifungal Agents
Novel 1,2,4-triazol-3-yl)methyl tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their antifungal activity, with some compounds exhibiting potent effects against Candida albicans. This suggests the compound's structure could be optimized for antifungal applications, providing a new avenue for addressing fungal resistance issues (Sangshetti et al., 2014).
Structural Chemistry and Crystal Engineering
The structural and molecular characteristics of related compounds have been thoroughly investigated, revealing diverse supramolecular synthons and intermolecular interactions. These findings are crucial for the pharmaceutical development of triazole derivatives and their application in crystal engineering, providing insights into how substituents influence molecular conformation and stability (Chai et al., 2019).
Antitumor Activity
Research into triazolo[1,5-a]pyrimidines has demonstrated significant anti-tumor activities on various cancer cell lines, highlighting the potential of these compounds in cancer therapy. These studies have explored mechanisms such as apoptosis induction and inhibition of the epithelial-to-mesenchymal transition process, offering a foundation for the development of novel anti-cancer drugs (Safari et al., 2020).
将来の方向性
特性
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-11-8-12(2)10-22(9-11)16(14-4-6-15(7-5-14)24(26)27)17-18(25)23-19(28-17)20-13(3)21-23/h4-7,11-12,16,25H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWWNMYPMMYEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(4-cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2992318.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)
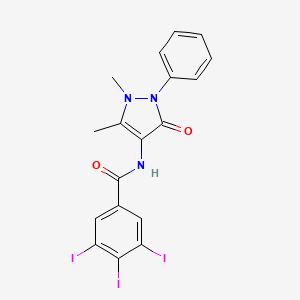
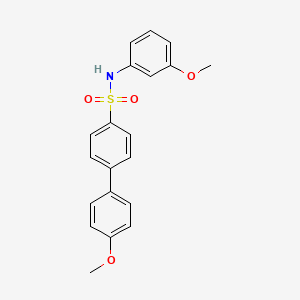
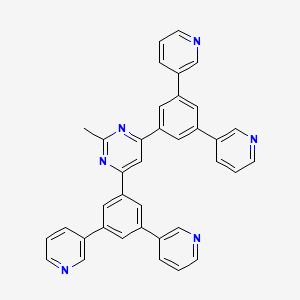
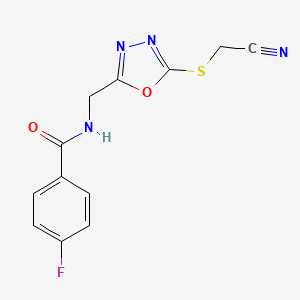
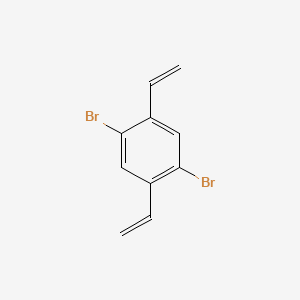


![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)
